6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline
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Overview
Description
6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline is a complex heterocyclic compound that belongs to the family of quinoxalines. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic electronics, and materials science . The structure of this compound features an indole fused with a quinoxaline ring, which is further substituted with a 3,4-dimethoxybenzyl group.
Mechanism of Action
Target of Action
Quinoxaline derivatives are known to interact with a variety of targets, receptors, or microorganisms . The 3,4-dimethoxybenzyl group acts as a protective group for the thiol moiety, which increases the solubility and stability of the precursor .
Mode of Action
The 3,4-dimethoxybenzyl group in the compound acts as a protective group for the thiol moiety, enhancing the solubility and stability of the precursor. This group is cleaved off during monolayer formation, especially at elevated temperatures (60 °C) and in the presence of protons (trifluoroacetic acid)
Biochemical Pathways
It’s worth noting that the compound is synthesized from 2,3-dibromoquinoxaline through a series of reactions, including pd-catalyzed two-fold c–n coupling and c–h activation reactions .
Result of Action
It’s worth noting that quinoxaline derivatives have been reported to exhibit a wide range of biological activities .
Action Environment
The 3,4-dimethoxybenzyl group in the compound is known to increase the solubility and stability of the precursor, suggesting that the compound’s action may be influenced by factors such as temperature and ph .
Preparation Methods
The synthesis of 6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3,4-dimethoxybenzylamine with an indole-2-carboxaldehyde derivative followed by cyclization can yield the desired compound . Transition-metal-free conditions have also been explored for the synthesis of quinoxaline derivatives, which offer a greener and more sustainable approach .
Industrial production methods for such compounds typically involve optimizing reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction . Substitution reactions can be carried out using nucleophiles or electrophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may lead to the formation of quinoxaline-2,3-diones, while reduction may yield dihydroquinoxaline derivatives .
Scientific Research Applications
In medicinal chemistry, it has shown promise as a potential therapeutic agent due to its ability to interact with specific molecular targets . Its unique structure allows it to bind to enzymes and receptors, making it a candidate for drug development.
In the field of organic electronics, the compound’s photophysical properties make it suitable for use in organic light-emitting diodes (OLEDs) and solar cells . Additionally, its ability to form self-assembled monolayers (SAMs) on surfaces has been explored for applications in nanotechnology and materials science .
Comparison with Similar Compounds
6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline can be compared to other similar compounds such as quinoxaline-2,3-diones and pyrrolo[3,2-b]quinoxalines . While these compounds share a similar core structure, the presence of different substituents can significantly impact their chemical properties and biological activities. For example, the 3,4-dimethoxybenzyl group in this compound enhances its solubility and stability, making it more suitable for certain applications .
Similar Compounds
- Quinoxaline-2,3-diones
- Pyrrolo[3,2-b]quinoxalines
- Dibenzo[f,h]furazano[3,4-b]quinoxalines
These compounds, while structurally related, exhibit unique properties that make them valuable in different contexts.
Properties
IUPAC Name |
6-[(3,4-dimethoxyphenyl)methyl]indolo[3,2-b]quinoxaline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-27-20-12-11-15(13-21(20)28-2)14-26-19-10-6-3-7-16(19)22-23(26)25-18-9-5-4-8-17(18)24-22/h3-13H,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQCKGBKZMANFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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